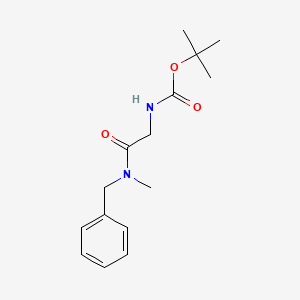

Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate

Description

Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a benzyl(methyl)amino substituent, and a ketone moiety. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate, particularly in peptide synthesis and drug discovery. Its Boc group enhances stability during reactions, while the benzyl(methyl)amino group contributes to steric and electronic modulation .

Properties

IUPAC Name |

tert-butyl N-[2-[benzyl(methyl)amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)16-10-13(18)17(4)11-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBJOTHMHUTHCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate typically involves the reaction of tert-butyl carbamate with benzyl(methyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylamino groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Synthesis and Characterization

The synthesis of tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate typically involves the reaction of tert-butyl carbamate with benzylamine derivatives. The reaction conditions often include coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to enhance yield and purity. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and assess purity.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of this compound and its derivatives. For instance, a study published in MDPI evaluated several synthesized compounds for their antibacterial activity against multidrug-resistant bacteria. The results indicated that certain derivatives exhibited significant antibacterial effects, making them potential candidates for further development as new antibiotics .

Anti-inflammatory Properties

Another significant application of this compound is its anti-inflammatory activity. A series of related compounds were synthesized and tested for their ability to inhibit inflammation in vivo, demonstrating promising results comparable to standard anti-inflammatory drugs like indomethacin. The percentage inhibition values ranged from 39% to 54%, indicating substantial potential for therapeutic use in inflammatory conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have explored various substitutions on the benzyl group to enhance potency and selectivity towards specific biological targets. For example, modifications in the aromatic ring have been shown to influence both the efficacy and safety profile of the compounds .

Computational Studies

Computational chemistry plays a vital role in predicting the behavior of this compound in biological systems. Molecular docking studies have been employed to assess its interaction with various biological targets, including enzymes involved in metabolic pathways. These studies provide insights into the binding affinities and mechanisms of action, guiding further experimental validation .

Case Study: Antibacterial Efficacy

A notable case study involved synthesizing a series of derivatives based on this compound, which were then tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives displayed enhanced antibacterial activity compared to the parent compound, highlighting the importance of structural modifications in developing effective antimicrobial agents .

Case Study: Anti-inflammatory Action

In another study focusing on anti-inflammatory properties, researchers administered synthesized compounds to animal models exhibiting carrageenan-induced paw edema. The results indicated that compounds derived from this compound significantly reduced inflammation within a specified time frame, showcasing their potential as therapeutic agents for inflammatory diseases .

Data Tables

| Compound | Synthesis Method | Yield (%) | Activity |

|---|---|---|---|

| Compound A | EDCI/HOBt Coupling | 85 | Antibacterial |

| Compound B | Direct Amide Formation | 75 | Anti-inflammatory |

| Compound C | Benzylamine Reaction | 90 | Antimicrobial |

Mechanism of Action

The mechanism of action of tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical

Key Observations:

- Electron-Withdrawing vs. In contrast, the benzyl(methyl)amino group in the target compound provides steric bulk and moderate electron-donating effects .

- Aromatic Systems : The 1,3-benzodioxol-5-yl substituent () introduces an electron-rich aromatic system, which may influence π-π stacking interactions in drug-receptor binding, unlike the simpler benzyl group in the target compound.

- Melting Points : Derivatives with rigid aromatic systems (e.g., 4g at 82°C ) generally exhibit higher melting points compared to aliphatic-substituted analogs (e.g., compound 9 at 50–51°C ).

Biological Activity

Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanism of action, biochemical properties, and applications in research.

The compound functions primarily as an enzyme inhibitor , particularly targeting proteases. Its mechanism involves the formation of stable covalent bonds with active site residues of target enzymes, thereby inhibiting their function. This inhibition is crucial in various biological processes, including peptide synthesis and metabolic regulation.

Target Enzymes

- Proteases : Inhibition of serine proteases has been observed, which plays a significant role in various physiological processes such as digestion and immune response.

- Carbonic Anhydrase : Some studies suggest potential inhibitory effects on carbonic anhydrase, an enzyme involved in maintaining acid-base balance in organisms.

Solubility and Stability

As a carbamate derivative, this compound exhibits good solubility in organic solvents. Its stability under physiological conditions allows it to be effective in biological assays.

Cellular Effects

In vitro studies have shown that this compound influences cellular processes such as:

- Cell Signaling : Modulation of signaling pathways associated with enzyme activity.

- Gene Expression : Alterations in gene expression profiles due to changes in enzyme activity.

In Vitro Studies

Recent studies have demonstrated the compound's potential as a therapeutic agent. For instance:

- Enzyme Inhibition Assays : The compound has shown significant inhibitory activity against specific proteases with IC50 values in the micromolar range .

- Cell Viability Assays : It exhibits low cytotoxicity against various cell lines, indicating biocompatibility .

Case Studies

- Protease Inhibition : A study highlighted the compound's effectiveness in inhibiting a specific serine protease involved in cancer progression, suggesting its potential role as an anti-cancer agent .

- Neuroprotective Properties : Another investigation explored its effects on neuroblastoma cell lines, revealing protective effects against oxidative stress, which could have implications for neurodegenerative diseases .

Applications in Scientific Research

This compound serves multiple roles in scientific research:

- Synthetic Chemistry : Used as a building block for synthesizing more complex organic compounds.

- Medicinal Chemistry : Investigated for its potential therapeutic applications in treating diseases associated with protease dysregulation.

- Biochemical Research : Employed to study enzyme mechanisms and interactions within metabolic pathways.

Q & A

Q. What are the key synthetic methodologies for preparing tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate, and what factors influence reaction yields?

The compound is synthesized via carbamate coupling or multi-step amidation. For example, an oxidative Ugi-type reaction using N-carbobenzyloxyglycine with tetrahydroisoquinoline derivatives in THF at room temperature yields 78% after column chromatography . Stepwise approaches involving NaHCO3 as a base and THF as solvent achieve up to 97% yield . Key factors include temperature (room temperature vs. reflux), base selection (triethylamine vs. NaHCO3), and purification methods (column chromatography vs. recrystallization).

Q. How can researchers characterize this compound and confirm its structural integrity?

Structural confirmation relies on ¹H/¹³C NMR and mass spectrometry. Rotational isomers observed in ¹H NMR (e.g., δ 5.47–5.63 ppm for amide protons and δ 7.10–7.48 ppm for aromatic protons) indicate restricted bond rotation . High-resolution MS (e.g., [M+H]+ 456) validates molecular composition, while 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

Q. What stability challenges arise during storage, and how can they be mitigated?

The compound is stable at room temperature but degrades under acidic/alkaline conditions or prolonged moisture exposure. Storage in desiccated environments at -20°C is recommended . Decomposition via Boc cleavage can be monitored by TLC (Rf ~0.32 in heptane/ethyl acetate 7:3) .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in derivatives of this compound?

Stereoselectivity is controlled by chiral auxiliaries and solvents. Asymmetric Mannich reactions in DCM/triethylamine systems yield enantiomerically enriched products (up to 95% ee) . Metalation strategies (e.g., lithium bases) induce diastereoselectivity during alkylation, as seen in spirocyclic syntheses . Racemization risks are minimized by avoiding strong acids/bases during Boc deprotection.

Q. What analytical strategies resolve contradictions between predicted and observed spectroscopic data?

Discrepancies often stem from rotameric equilibria. Broad singlets in NMR (e.g., δ 5.86 ppm) suggest slow isomer interconversion, requiring variable-temperature NMR . High-resolution LC-MS/MS distinguishes isobaric impurities, while X-ray crystallography confirms crystal packing patterns .

Q. How can purification protocols optimize purity (>98%)?

Multi-step purification combines column chromatography (silica gel, heptane/ethyl acetate gradients) and recrystallization (isopropyl alcohol) . Persistent impurities are resolved via preparative HPLC with C18 columns and acetonitrile/water mobile phases . TLC monitoring ensures intermediate purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.